molecular formula C24H26ClN9O B13379087 3-phenyl-1H-pyrazole-4-carbaldehyde [4-(5-chloro-2-methoxyanilino)-6-(diethylamino)-1,3,5-triazin-2-yl]hydrazone

3-phenyl-1H-pyrazole-4-carbaldehyde [4-(5-chloro-2-methoxyanilino)-6-(diethylamino)-1,3,5-triazin-2-yl]hydrazone

Cat. No.: B13379087
M. Wt: 492.0 g/mol
InChI Key: DVYLDQWGUIPAHQ-JFLMPSFJSA-N
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Description

3-Phenyl-1H-pyrazole-4-carbaldehyde [4-(5-chloro-2-methoxyanilino)-6-(diethylamino)-1,3,5-triazin-2-yl]hydrazone: is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-1H-pyrazole-4-carbaldehyde involves several steps. One common method includes the reaction of 3-methyl-1-phenyl-1H-pyrazole with phosphorus oxychloride at elevated temperatures (90-100°C) to produce 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde . This intermediate can then be further reacted with various reagents to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Various substitution reactions can occur at the phenyl or pyrazole rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation, nitration, and sulfonation reactions can be performed using reagents like bromine (Br2), nitric acid (HNO3), and sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of various heterocyclic compounds

Biology

Biologically, pyrazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties . This compound is studied for its potential use in developing new therapeutic agents.

Medicine

In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its unique structure allows it to interact with various biological targets, making it a promising lead compound for drug discovery.

Industry

Industrially, the compound can be used as a corrosion inhibitor for mild steel in hydrochloric acid medium . Its application in coatings and paints helps protect metal surfaces from corrosion.

Mechanism of Action

The mechanism of action of 3-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-phenyl-1H-pyrazole-4-carbaldehyde [4-(5-chloro-2-methoxyanilino)-6-(diethylamino)-1,3,5-triazin-2-yl]hydrazone stands out due to its unique combination of functional groups. The presence of the triazinyl and hydrazone moieties enhances its biological activity and allows for diverse chemical modifications. This makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C24H26ClN9O

Molecular Weight

492.0 g/mol

IUPAC Name

6-N-(5-chloro-2-methoxyphenyl)-2-N,2-N-diethyl-4-N-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C24H26ClN9O/c1-4-34(5-2)24-30-22(28-19-13-18(25)11-12-20(19)35-3)29-23(31-24)33-27-15-17-14-26-32-21(17)16-9-7-6-8-10-16/h6-15H,4-5H2,1-3H3,(H,26,32)(H2,28,29,30,31,33)/b27-15+

InChI Key

DVYLDQWGUIPAHQ-JFLMPSFJSA-N

Isomeric SMILES

CCN(CC)C1=NC(=NC(=N1)N/N=C/C2=C(NN=C2)C3=CC=CC=C3)NC4=C(C=CC(=C4)Cl)OC

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)NN=CC2=C(NN=C2)C3=CC=CC=C3)NC4=C(C=CC(=C4)Cl)OC

Origin of Product

United States

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